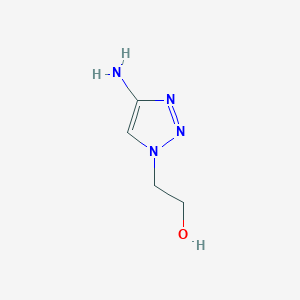
2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to the triazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-amino-1H-1,2,3-triazole with ethylene oxide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the amino group results in an amine .
Applications De Recherche Scientifique
2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar structural features but different functional groups.
3-Amino-1,2,4-triazole: Contains an amino group at a different position on the triazole ring.
4-Hydroxy-1,2,3-triazole: Contains a hydroxyl group on the triazole ring.
Uniqueness
2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-(4-aminotriazol-1-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-4-3-8(1-2-9)7-6-4/h3,9H,1-2,5H2 |
Clé InChI |
ZKNYGSNJUQYAFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NN1CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


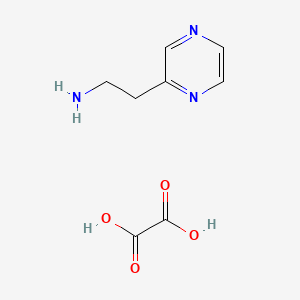
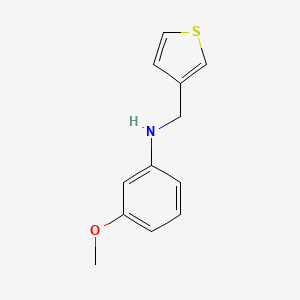
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)
![N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13240142.png)


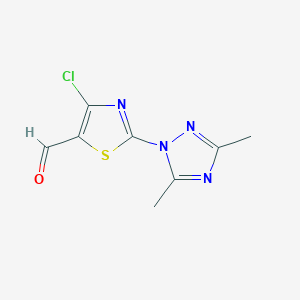

![2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine](/img/structure/B13240165.png)
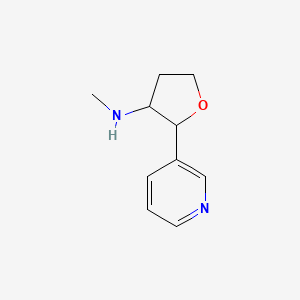
![2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13240180.png)
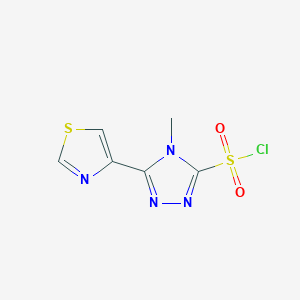
![2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B13240216.png)
